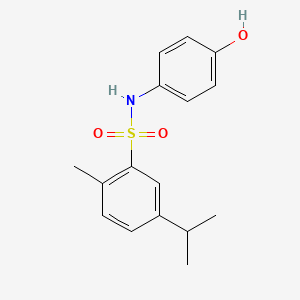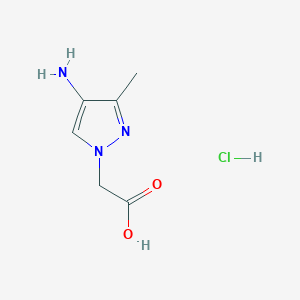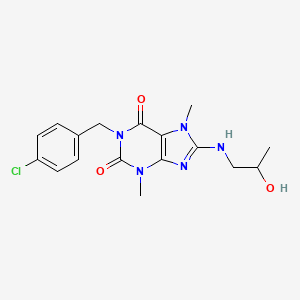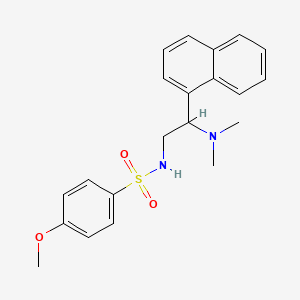![molecular formula C12H15N3O2S B2456234 2-[( {5,7-ジメチルイミダゾ[1,2-a]ピリミジン-2-イル}メチル)スルファニル]プロパン酸 CAS No. 380572-61-2](/img/structure/B2456234.png)
2-[( {5,7-ジメチルイミダゾ[1,2-a]ピリミジン-2-イル}メチル)スルファニル]プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid” is a research chemical with the CAS number 380572-61-2 . It has a molecular weight of 265.33 and a molecular formula of C12H15N3O2S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.33 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not available in the sources I found.作用機序
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid is a DNA adduct-forming agent that binds covalently to DNA, leading to the formation of DNA adducts. These adducts can cause DNA damage and lead to mutations, which can ultimately result in cancer. 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. It has also been shown to cause oxidative stress and activate cell signaling pathways. Additionally, 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid has been shown to induce apoptosis, a process of programmed cell death that is important for the elimination of damaged cells.
実験室実験の利点と制限
One of the advantages of using 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid in lab experiments is its ability to induce DNA damage and inhibit cell proliferation in various cancer cell lines. This makes it a valuable tool for studying the effects of DNA damage on gene expression and cell signaling pathways. However, one of the limitations of using 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid. One area of research could focus on developing new methods for synthesizing 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid that are more efficient and cost-effective. Another area of research could focus on identifying new targets for 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid, such as specific DNA sequences or proteins that are involved in DNA replication and repair. Additionally, future research could investigate the potential use of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid as a therapeutic agent for cancer treatment.
合成法
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid can be synthesized by reacting 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) with 2-mercapto-propionic acid. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white crystalline powder that can be purified using recrystallization techniques.
科学的研究の応用
- 2-[( {5,7-ジメチルイミダゾ[1,2-a]ピリミジン-2-イル}メチル)スルファニル]プロパン酸の役割:
抗結核薬
合成化学研究
ヒドラジド誘導体
Safety and Hazards
特性
IUPAC Name |
2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-4-8(2)15-5-10(14-12(15)13-7)6-18-9(3)11(16)17/h4-5,9H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKKMTBVANHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)

![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456160.png)


![7-Methoxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B2456163.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2456167.png)


![Benzyl {[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2456171.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456173.png)